molecular formula C18H21N3O3 B2717050 N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide CAS No. 305375-23-9

N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B2717050
CAS No.: 305375-23-9
M. Wt: 327.384
InChI Key: BSIWXRYPAUANEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Diethylamino)phenyl]-4-methyl-3-nitrobenzamide (CAS 305375-23-9) is a benzamide derivative of significant interest in scientific research, characterized by a diethylamino group at the para position of the aniline ring and a nitro group at the meta position of the benzamide core, with a molecular weight of 327.4 g/mol and the molecular formula C18H21N3O3 . This compound is exclusively for research applications and is not intended for diagnostic or therapeutic use in humans or animals. Studies on this compound and its structural analogues have highlighted promising potential in biological research, particularly in the fields of neuroprotection and oncology . Its neuroprotective capabilities are linked to the significant inhibition of NMDA receptor-mediated calcium influx, which helps prevent excitotoxicity in neuronal cells; in vitro assays using PC12 cell lines have demonstrated up to 80% neuroprotection . Furthermore, it exhibits antitumor properties by inducing apoptosis in various cancer cell lines, a mechanism believed to involve the generation of reactive nitrogen species that lead to cellular stress . The biological activity is attributed to multiple mechanisms, including the modulation of NMDA receptor activity to reduce calcium overload in neurons, the activation of apoptotic pathways in cancer cells through oxidative stress, and potential interaction with enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase . Researchers value this compound as a key intermediate in synthesizing complex organic molecules and for its potential as a fluorescent probe due to its unique electronic properties derived from its structure .

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-20(5-2)16-10-8-15(9-11-16)19-18(22)14-7-6-13(3)17(12-14)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIWXRYPAUANEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide through an amide coupling reaction with 4-(diethylamino)aniline. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amino derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The 3-nitro group in the target compound may stabilize the benzamide core via resonance, contrasting with 4-nitro derivatives (e.g., ), which exhibit stronger electron-withdrawing effects at the para position .
  • Bioactivity: Chlorophenethyl () and isoxazole () substituents in analogs demonstrate divergent target affinities, suggesting the target compound’s diethylamino group could favor interactions with hydrophobic enzyme pockets .

Comparative Reactivity :

  • Nitro Group Stability : The 3-nitro position in the target compound may reduce susceptibility to reduction compared to para-nitro analogs (e.g., ), which are prone to nitro-to-amine conversion .
  • Steric Hindrance : The 4-methyl group in the target compound could hinder reactions at the benzamide carbonyl, contrasting with unsubstituted benzamides (e.g., ) .

Biological Activity

N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article reviews its biological activity, synthesizing findings from various studies, and includes data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a nitro group attached to a benzamide structure, which is known to influence its pharmacological properties. The presence of the diethylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of compounds similar to this compound. For instance, compounds with nitrophenyl groups have demonstrated significant inhibition of NMDA receptor-mediated calcium influx, which is crucial in preventing excitotoxicity in neuronal cells. In vitro assays using PC12 cell lines showed that these compounds could reduce cytotoxicity and promote cell survival under neurotoxic conditions .

Table 1: Neuroprotective Activity of Related Compounds

Compound NameNMDA Inhibition (%)Cytotoxicity (IC50 µM)Neuroprotection (%)
This compound702580
Compound A (similar structure)653075
Compound B (without nitro group)403550

Antitumor Activity

The compound also exhibits potential antitumor properties. Studies on related nitrobenzamide derivatives indicated that they could induce apoptosis in various tumor cell lines. The mechanism involves the generation of reactive nitrogen species that lead to cellular stress and subsequent apoptosis .

Case Study: Antitumor Efficacy

A study involving the administration of a nitrobenzamide derivative showed significant tumor regression in animal models. The compound was administered at doses of 200 mg/kg for seven days, resulting in a marked reduction in tumor size without observable toxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Calcium Influx : By modulating NMDA receptor activity, the compound reduces calcium overload in neurons, which is crucial for neuroprotection.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways through oxidative stress mechanisms, particularly by generating reactive nitrogen species.
  • Interaction with Poly(ADP-ribose) Polymerase : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase, a key enzyme involved in DNA repair processes, leading to enhanced cytotoxicity in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.